molecular formula C11H17N3 B174980 1-(Pyridin-4-ylmethyl)-1,4-diazepane CAS No. 199938-13-1

1-(Pyridin-4-ylmethyl)-1,4-diazepane

Cat. No.: B174980
CAS No.: 199938-13-1
M. Wt: 191.27 g/mol
InChI Key: BSSOBVDBEBZUJL-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)-1,4-diazepane is an organic compound featuring a diazepane ring substituted with a pyridin-4-ylmethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the diazepane and pyridine moieties provides unique chemical properties that can be exploited in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-ylmethyl)-1,4-diazepane can be synthesized through several synthetic routes. One common method involves the reaction of pyridin-4-ylmethanol with 1,4-diazepane in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an appropriate solvent such as toluene or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-ylmethyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced diazepane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: N-bromosuccinimide in an organic solvent like dichloromethane.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced diazepane derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

1-(Pyridin-4-ylmethyl)-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-ylmethyl)-1,4-diazepane involves its interaction with specific molecular targets. The pyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the diazepane ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in electron transfer processes, influencing redox reactions in biological systems.

Comparison with Similar Compounds

    Pyridin-4-ylmethyl 4-aminobenzoate: Shares the pyridine moiety but differs in the presence of an aminobenzoate group.

    Pyrrolidine derivatives: Contain a five-membered ring structure, offering different steric and electronic properties compared to the seven-membered diazepane ring.

    Pyridine derivatives: Include various substituted pyridines that exhibit diverse chemical reactivity and biological activity.

Uniqueness: 1-(Pyridin-4-ylmethyl)-1,4-diazepane is unique due to the combination of the diazepane and pyridine rings, which confer distinct chemical and biological properties. The diazepane ring provides flexibility and the potential for forming multiple hydrogen bonds, while the pyridine ring offers aromaticity and the ability to participate in π-π interactions. This combination makes the compound versatile for various applications in research and industry.

Properties

IUPAC Name

1-(pyridin-4-ylmethyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-4-12-7-9-14(8-1)10-11-2-5-13-6-3-11/h2-3,5-6,12H,1,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSOBVDBEBZUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588484
Record name 1-[(Pyridin-4-yl)methyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199938-13-1
Record name 1-[(Pyridin-4-yl)methyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of acetyl chloride (6.34 mL, 0.084 mol, 4 equiv) dissolved in anhydrous EtOH (50 mL) was stirred for 0.5 h and added to a solution of homopiperazine (10.4 g, 0.1 mol, 5 equiv) in EtOH (250 mL). The reaction mixture was heated to reflux for 1 h, cooled to 25° C. and a solution of 4-picolyl chloride hydrochloride 93.44 g, 0.021 mol) in EtOH (40 mL) was added. The reaction mixture was heated to reflux for 16 h, cooled to 25° C. and the solvent was removed under vacuum. The residue was diluted with CH2Cl2 (300 mL) and was washed with 2N KOH (1×300 mL). The aqueous layer was extracted with CH2Cl2 (1×300 mL) and the organic phase was washed with 2N KOH (150 mL), dried (MgSO4) and concentrated. Chromatography (SiO2, 5% H2O-5% NH4OH—1PrOH) afforded the desired product (2.88 g, 4.01 g theoretical, 72%) as a yellow oil. TLC Rf 0.45 (5% H2O-5% NH4OH—1PrOH): 1H NMR (CDCl3, 300 MHz) δ 8.77 (d, J=5.9 Hz, 2H), 7.53 (d, J=5.7 Hz, 2H), 3.91 (s, 2H), 3,19 (m, 4H), 2.92 (m, 4H), 2.04 (m, 2H).
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6.34 mL
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50 mL
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10.4 g
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250 mL
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93.44 g
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40 mL
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Yield
72%

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